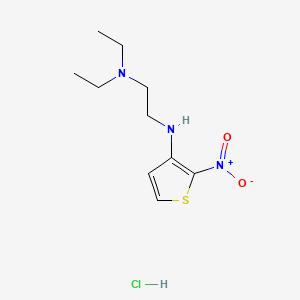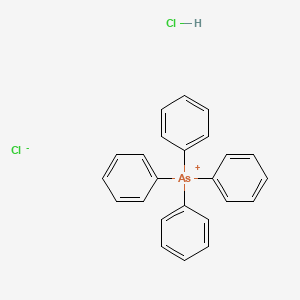
Tetraphenylarsonium chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenylarsonium chloride hydrochloride is an organoarsenic compound with the chemical formula (C₆H₅)₄AsCl·HCl. This compound is a white solid and is the chloride salt of the tetraphenylarsonium cation. It is typically used in its hydrated form and is soluble in polar organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraphenylarsonium chloride hydrochloride is synthesized through a multi-step process starting from triphenylarsine. The synthetic route involves the following steps :
Formation of Triphenylarsine Bromide: Triphenylarsine reacts with bromine to form triphenylarsine bromide. [(C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂]
Oxidation to Triphenylarsine Oxide: Triphenylarsine bromide is then hydrolyzed to form triphenylarsine oxide. [(C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr]
Formation of Tetraphenylarsonium Bromide: Triphenylarsine oxide reacts with phenylmagnesium bromide to form tetraphenylarsonium bromide. [(C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr]
Conversion to this compound: Tetraphenylarsonium bromide is treated with hydrochloric acid to form this compound. [(C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl + MgBrCl]
Industrial Production Methods
Industrial production methods for this compound typically follow the same synthetic route as described above, with optimizations for large-scale production. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Tetraphenylarsonium chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other anions.
Complex Formation: It forms complexes with various anions, which can be precipitated out of solution.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Hydrochloric Acid (HCl): Used in the final step of its synthesis.
Phenylmagnesium Bromide (C₆H₅MgBr): Used in the formation of tetraphenylarsonium bromide.
Major Products Formed
The major products formed from reactions involving this compound include various tetraphenylarsonium salts, depending on the anion used in the reaction .
Aplicaciones Científicas De Investigación
Tetraphenylarsonium chloride hydrochloride has several scientific research applications, including :
Chemistry: Used as a reagent in titration and to solubilize polyatomic anions in organic media.
Biology: Employed in studies involving the extraction and analysis of biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the preparation of arsonium amide, oxime, and carbohydrate derivatives.
Mecanismo De Acción
The mechanism of action of tetraphenylarsonium chloride hydrochloride involves its ability to form stable complexes with various anions. This property is leveraged in solvent extraction processes, where it helps in the separation and purification of specific ions from mixtures .
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylphosphonium Chloride: Similar in structure but contains phosphorus instead of arsenic.
Tetrabutylammonium Chloride: Contains a nitrogen atom instead of arsenic and has butyl groups instead of phenyl groups.
Tetraethylammonium Chloride: Contains a nitrogen atom and ethyl groups instead of phenyl groups
Uniqueness
Tetraphenylarsonium chloride hydrochloride is unique due to its arsenic center, which imparts distinct chemical properties compared to its phosphorus and nitrogen analogs. This uniqueness makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
73003-83-5 |
|---|---|
Fórmula molecular |
C24H21AsCl2 |
Peso molecular |
455.2 g/mol |
Nombre IUPAC |
tetraphenylarsanium;chloride;hydrochloride |
InChI |
InChI=1S/C24H20As.2ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;2*1H/q+1;;/p-1 |
Clave InChI |
APNZVTSMUNHRHL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


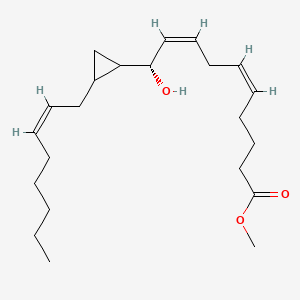

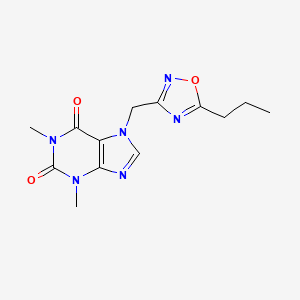
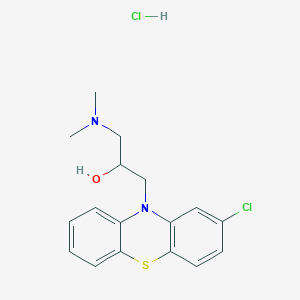
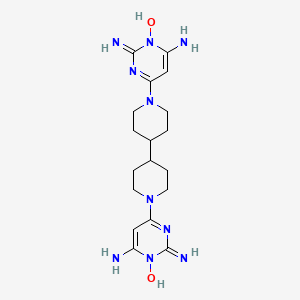
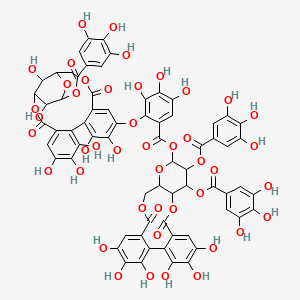
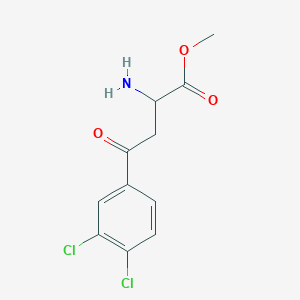
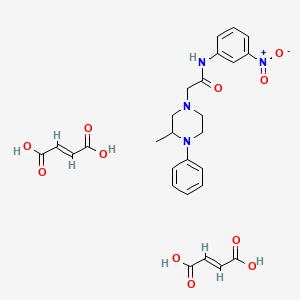
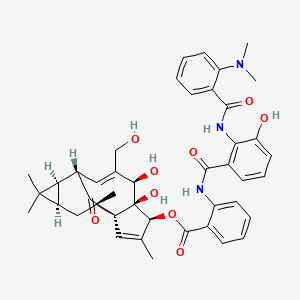

![2-(diethylamino)ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12770858.png)

![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B12770870.png)
